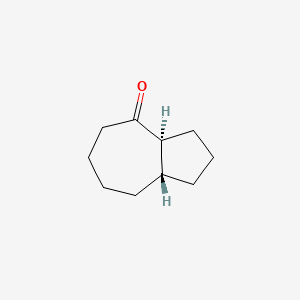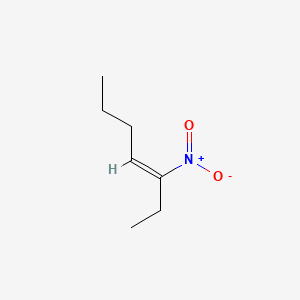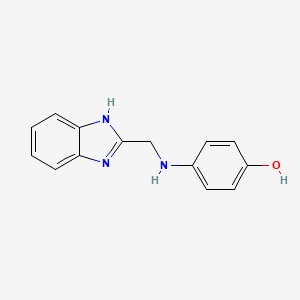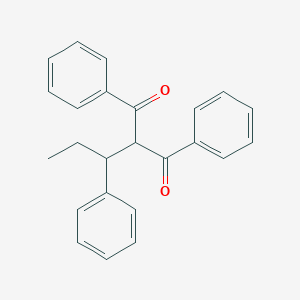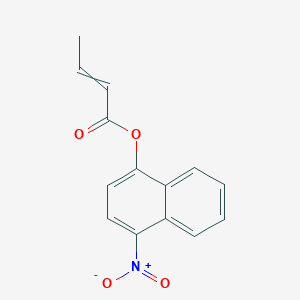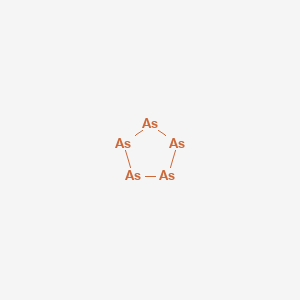
CID 15801408
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 15801408, also known as Monoketocholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Monoketocholic acid is a modified form of cholic acid, which is one of the primary bile acids produced in the liver.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Monoketocholic acid typically involves the oxidation of cholic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide. The process requires careful control of temperature and pH to ensure the selective oxidation of the hydroxyl group to a keto group.
Industrial Production Methods
Industrial production of Monoketocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Monoketocholic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Monoketocholic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Used in the production of detergents and emulsifiers due to its surfactant properties.
作用機序
Monoketocholic acid exerts its effects primarily through its interaction with bile acid receptors in the liver and intestines. It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also affects the composition of the gut microbiota, which in turn influences various metabolic pathways.
類似化合物との比較
Similar Compounds
Cholic acid: The parent compound of Monoketocholic acid.
Chenodeoxycholic acid: Another primary bile acid with similar properties.
Deoxycholic acid: A secondary bile acid formed by bacterial action in the intestines.
Uniqueness
Monoketocholic acid is unique due to the presence of a keto group, which imparts different chemical and biological properties compared to other bile acids. This modification affects its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
As5 |
|---|---|
分子量 |
374.6080 g/mol |
InChI |
InChI=1S/As5/c1-2-4-5-3-1 |
InChIキー |
NQOONSJJYVTOLP-UHFFFAOYSA-N |
正規SMILES |
[As]1[As][As][As][As]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


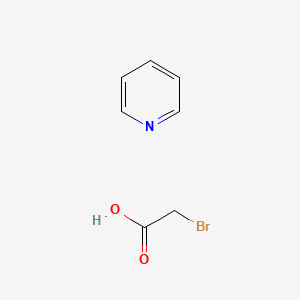
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
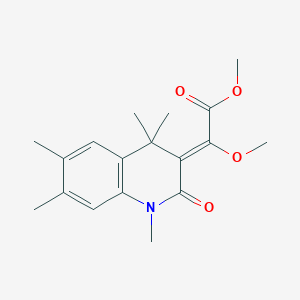

![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
